molecular formula C18H17N3O3 B12450610 2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12450610
M. Wt: 323.3 g/mol
InChI Key: FWCJATNARSBWLL-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18N2O3. It is known for its unique structure, which combines a phenoxy group, an indole moiety, and an acetohydrazide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and phenoxy moieties. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)acetohydrazide: Shares the phenoxyacetohydrazide core but lacks the indole moiety.

    Indole-2,3-dione derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a phenoxy group, an indole moiety, and an acetohydrazide linkage.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H17N3O3/c1-11-6-5-9-15(12(11)2)24-10-16(22)20-21-17-13-7-3-4-8-14(13)19-18(17)23/h3-9,19,23H,10H2,1-2H3

InChI Key

FWCJATNARSBWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C

Origin of Product

United States

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